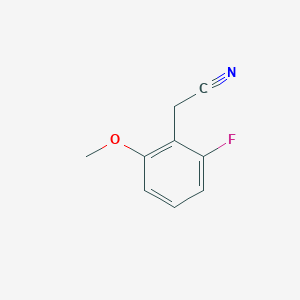

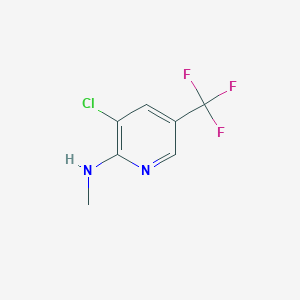

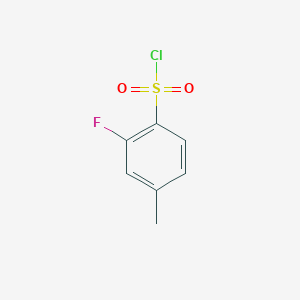

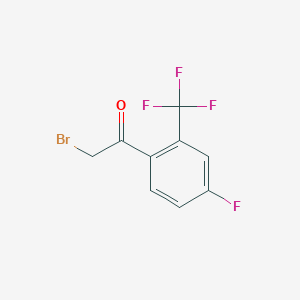

2-(2-Fluoro-6-methoxyphenyl)acetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

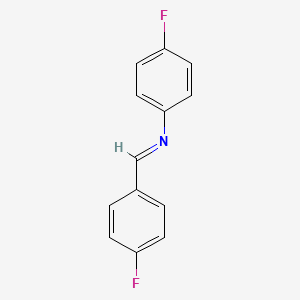

The compound 2-(2-Fluoro-6-methoxyphenyl)acetonitrile is a fluorinated acetonitrile derivative. While the specific compound is not directly discussed in the provided papers, similar compounds with fluorinated aromatic rings and acetonitrile functionalities are of significant interest in organic chemistry due to their potential in forming biologically active compounds and their utility in various organic transformations .

Synthesis Analysis

The synthesis of related fluorinated acetonitrile compounds often involves green chemistry protocols, as seen in the synthesis of 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile, which was characterized by elemental, spectral, and X-ray crystallographic analyses . Another method includes the use of lipase-catalyzed transesterification to produce optically pure diols from hydroxy acetonitrile intermediates . These methods highlight the versatility and the environmentally conscious approaches that can be applied to the synthesis of such compounds.

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of fluorinated acetonitriles. For instance, the absolute configuration of a pentafluorophenyl acetonitrile derivative was determined using this method . Similarly, the crystal structure of a 4-fluorophenyl derivative was solved by direct methods using single-crystal X-ray diffraction data . These analyses are crucial for understanding the three-dimensional arrangement of atoms within the molecule, which can influence its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Fluorinated acetonitriles can undergo various chemical reactions. For example, acrylonitriles containing fluorine atoms can be used as dipolarophiles in the construction of bioactive heterocycles . The deprotonation and alkylation of the α-carbon in these molecules are particularly important reactions. Additionally, the electrolytic reduction of fluorinated vinyl phenyl sulphones in acetonitrile can result in the cleavage of carbon-sulfur and/or carbon-fluorine bonds .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated acetonitriles are influenced by their molecular structure. The presence of fluorine atoms can significantly affect the reactivity and stability of these compounds. For instance, theoretical calculations and molecular docking studies have been used to predict the reactivity and interaction of a fluorinated α-aminonitrile with the indoleamine 2,3-dioxygenase enzyme . Additionally, the microwave spectrum of fluoro-acetonitrile has been studied to determine the position of atoms within the molecule .

Aplicaciones Científicas De Investigación

Electrochemical Synthesis

Electrochemical methods provide a versatile approach for synthesizing vinyl fluorides, which are valuable intermediates in organic synthesis. The electrolytic reduction of phenyl sulphones in acetonitrile can lead to the formation of 1-fluoro-2-aryl-ethylenes, a process involving cleavage of carbon-sulphur and/or carbon-fluorine bonds. This method highlights the potential of electrochemical reactions in generating fluorinated compounds, which are of interest due to their applications in pharmaceuticals and agrochemicals (Kunugi et al., 1993).

Structural Analysis and Organic Transformations

The crystal structure analysis of acrylonitrile derivatives, which are structurally related to 2-(2-Fluoro-6-methoxyphenyl)acetonitrile, provides insights into their potential for forming bioactive heterocycles. Such compounds are important in medicinal chemistry for their capacity to undergo various organic transformations, leading to new biologically active molecules (Naveen et al., 2006).

Anticonvulsant Activity

Research on pyrimidine-5-carbonitrile derivatives demonstrates the importance of fluorinated phenyl groups in enhancing anticonvulsant activity. Such studies are crucial for developing new therapeutic agents for epilepsy and other seizure disorders, showcasing the role of fluorinated compounds in medicinal chemistry (Shaquiquzzaman et al., 2012).

Antimicrobial Schiff Bases

The synthesis of Schiff bases using fluorinated phenyl groups indicates their potential antimicrobial activity. These compounds represent a promising area of research for developing new antimicrobial agents, particularly in the context of increasing resistance to existing antibiotics (Puthran et al., 2019).

Synthesis of Indolenines

An innovative approach to synthesizing indolenines, which are core structures in many natural products and dyes, involves the reaction of 2-methoxyphenyl acetonitrile derivatives with various reagents. This methodology offers a new route to these important heterocycles, highlighting the versatility of fluorinated compounds in organic synthesis (Huber et al., 2019).

Propiedades

IUPAC Name |

2-(2-fluoro-6-methoxyphenyl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO/c1-12-9-4-2-3-8(10)7(9)5-6-11/h2-4H,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHTMDGUTWAQZBU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)F)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60381387 |

Source

|

| Record name | 2-(2-fluoro-6-methoxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Fluoro-6-methoxyphenyl)acetonitrile | |

CAS RN |

500912-18-5 |

Source

|

| Record name | 2-Fluoro-6-methoxybenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=500912-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-fluoro-6-methoxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

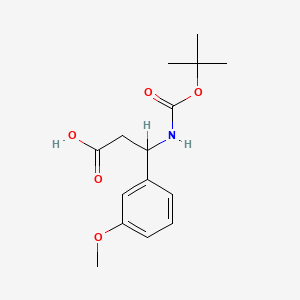

![1-{[(Tert-butoxy)carbonyl]amino}-4-hydroxycyclohexane-1-carboxylic acid](/img/structure/B1333620.png)